molecular formula C11H18ClN B2422638 Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride CAS No. 2089255-96-7

Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride

Cat. No.: B2422638
CAS No.: 2089255-96-7
M. Wt: 199.72
InChI Key: KCOUYQQOOVSBED-UHFFFAOYSA-N
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Description

Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride is a chemical compound with the molecular formula C11H18ClN and a molecular weight of 199.72 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-methyl-1-(3-methylphenyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-9-5-4-6-11(7-9)8-10(2)12-3;/h4-7,10,12H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOUYQQOOVSBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201343158
Record name 3-Methylmethamphetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201343158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089255-96-7
Record name 3-Methylmethamphetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201343158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metaphedrine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBV845Z93P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride typically involves the reaction of 3-methylbenzyl chloride with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Biological Activity

Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride, also known as 3-MMC (3-methylmethcathinone), is a synthetic compound with notable biological activities. This article explores its chemical properties, biological mechanisms, and potential applications based on diverse research findings.

This compound is classified as a substituted cathinone, which structurally resembles amphetamines. Its molecular formula is C11H15ClNC_{11}H_{15}ClN, and it features a propan-2-ylamine backbone with a methyl group on the phenyl ring, influencing its reactivity and biological interactions.

The biological activity of 3-MMC primarily involves its interaction with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. It acts as a stimulant, enhancing the release of dopamine and norepinephrine, which can lead to increased energy, alertness, and euphoria. The compound's mechanism can be summarized as follows:

  • Dopamine Release : Increases synaptic dopamine levels by inhibiting reuptake.
  • Serotonin Interaction : Modulates serotonergic activity, contributing to mood elevation.
  • Norepinephrine Effects : Enhances norepinephrine release, resulting in increased heart rate and blood pressure.

Biological Activity Overview

Research indicates that 3-MMC exhibits various biological activities, including:

  • Stimulant Effects : Similar to other amphetamines, it produces stimulating effects on the central nervous system (CNS).
  • Potential Neurotoxicity : Studies suggest that excessive use may lead to neurotoxic effects, particularly in dopaminergic neurons.
  • Psychostimulant Properties : Its use has been associated with increased sociability and enhanced mood but also potential for addiction and abuse.

1. Pharmacological Evaluation

A study published in the European Monitoring Centre for Drugs and Drug Addiction assessed the pharmacological properties of 3-MMC. The findings indicated significant stimulant effects comparable to those of other known psychostimulants.

Study AspectFindings
CNS Stimulation Increased locomotor activity in animal models
Addiction Potential High potential for abuse reported
Toxicity Risks Neurotoxic effects observed in chronic use

2. Comparative Analysis with Other Compounds

Research comparing 3-MMC with similar compounds highlights its unique profile:

Compound NameStructural FeaturesUnique Aspects
Methyl[1-(3-methylphenyl)propan-2-yl]amineMethyl group on phenyl ringHigher potency than structurally similar compounds
4-MethylmethcathinoneDifferent substitution patternExhibits lower stimulant effects

Safety and Regulatory Considerations

The compound has raised concerns regarding public health due to its potential for abuse and lack of recognized therapeutic uses. Regulatory bodies have classified it under controlled substances in various jurisdictions due to its stimulant properties and associated health risks.

Q & A

Q. What are the optimized synthetic routes for Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution between 3-methylphenylpropan-2-amine and methyl iodide, followed by hydrochloric acid treatment to form the hydrochloride salt . Key optimization steps include:

  • Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–5°C) to minimize side reactions.
  • Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane 1:20) removes unreacted precursors. Recrystallization in ethanol improves crystalline purity (>98%) .
  • Yield Enhancement : Catalytic amounts of triethylamine (0.1 eq.) accelerate methylation efficiency, achieving yields of 75–85% .

Q. What analytical techniques are essential for characterizing this compound’s structural identity?

  • GC-MS : Electron ionization (70 eV) identifies the molecular ion peak at m/z 179 (base peak) and fragments indicative of the 3-methylphenyl group (m/z 91) .
  • FTIR-ATR : Key absorptions include N–H stretches (3250–3350 cm⁻¹, amine salt) and aromatic C–H bends (750–800 cm⁻¹, meta-substitution) .
  • ¹H NMR : Peaks at δ 2.35 (s, 3H, methyl on phenyl), δ 2.85 (s, 3H, N–CH₃), and δ 3.10–3.30 (m, 1H, propan-2-yl CH) confirm the structure .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemical configuration?

Single-crystal X-ray diffraction using the SHELX suite (e.g., SHELXL-2018) enables precise determination of bond angles and torsional strain in the propan-2-ylamine moiety . For this compound:

  • Data Collection : High-resolution (<1.0 Å) data at 100 K reduces thermal motion artifacts.
  • Refinement Challenges : Disordered methyl groups on the phenyl ring require constraints (ISOR, DELU) to stabilize refinement .
  • Validation : R-factors <5% and Hirshfeld surface analysis validate hydrogen-bonding networks (N–H···Cl interactions) .

Q. How should researchers address contradictions between spectroscopic and chromatographic purity data?

Discrepancies often arise from residual solvents or tautomeric forms. Mitigation strategies include:

  • Multi-Technique Cross-Validation : Combine HPLC-UV (λ = 254 nm) with GC-MS to detect volatile impurities .
  • Ion Chromatography : Quantifies chloride counterion stoichiometry (theoretical Cl⁻: 11.8%, experimental: 11.5–12.1%) .
  • Dynamic NMR : Resolves rotameric equilibria in the propan-2-yl group at low temperatures (−40°C) .

Q. What methodologies are recommended for studying its metabolic stability in pharmacological research?

  • In Vitro Liver Microsomes : Incubate with human liver microsomes (1 mg/mL, NADPH 1 mM) and monitor degradation via LC-MS/MS. Half-life (t₁/₂) calculations predict hepatic clearance .
  • CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP2D6) to assess competitive inhibition (IC₅₀ values <10 µM suggest high metabolic liability) .
  • Metabolite Profiling : High-resolution Orbitrap MS identifies hydroxylated metabolites (e.g., m/z 195.1124 [M+H]+) .

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